molecular formula C12H12N2O2 B1418961 6-(2-ethoxyphenyl)pyridazin-3(2H)-one CAS No. 1156362-71-8

6-(2-ethoxyphenyl)pyridazin-3(2H)-one

Cat. No. B1418961
M. Wt: 216.24 g/mol
InChI Key: PYRFXXQXZXEUBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-ethoxyphenyl)pyridazin-3(2H)-one, or 6-EPP, is a synthetic compound with potential application in scientific research. It was first synthesized and characterized in 2019, and has since been studied for its potential use in a variety of fields.

Scientific Research Applications

Synthesis and Chemical Properties

6-(2-ethoxyphenyl)pyridazin-3(2H)-one and its derivatives have been extensively studied for their synthesis and chemical properties. Shams (1984) focused on the synthesis of 6-aryl-2-ethoxycarbonyl pyridazin-3(2H)-ones as useful synthetic intermediates, leading to the formation of new hydrazides, hydrazidoyl chlorides, and nitrile imine species. This methodology provided a pathway to synthesize substituted tetrazines, triazoles, and oxadiazoles with pyridazin-3(2H)-one moiety (Shams, 1984).

Application in Organic Synthesis

Al-Kamali et al. (2014) used a similar compound, 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine, for the synthesis of novel thieno[2,3-c]pyridazines. This work highlighted the utility of pyridazin-3(2H)-one derivatives in organic synthesis, leading to compounds with potential antibacterial activity (Al-Kamali et al., 2014).

Potential in Juvenile Hormone Mimics

Miyake and Oguia (1992) conducted studies on 3(2H)-pyridazinone derivatives, discovering compounds with juvenile hormone-like activity, specifically inhibiting metamorphosis in certain insects. This suggests the potential application of these derivatives in agricultural pest control (Miyake & Oguia, 1992).

properties

IUPAC Name

3-(2-ethoxyphenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-11-6-4-3-5-9(11)10-7-8-12(15)14-13-10/h3-8H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRFXXQXZXEUBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-ethoxyphenyl)pyridazin-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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